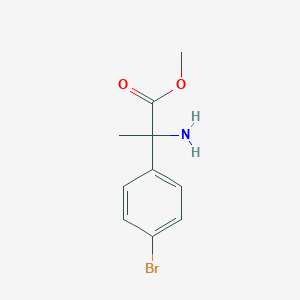Methyl 2-amino-2-(4-bromophenyl)propanoate
CAS No.:
Cat. No.: VC16272720
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | methyl 2-amino-2-(4-bromophenyl)propanoate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |
| Standard InChI Key | GVABMAUOGKWCBF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)(C(=O)OC)N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Methyl 2-amino-2-(4-bromophenyl)propanoate () consists of a propanoate ester framework with two key substituents:
-
A 4-bromophenyl group attached to the α-carbon, contributing aromaticity and electrophilic reactivity due to the electron-withdrawing bromine atom.
-
An amino group (-NH) at the same α-position, enabling hydrogen bonding and participation in nucleophilic reactions.
The ester functional group (-COOCH) enhances solubility in organic solvents while retaining hydrolytic instability under acidic or basic conditions. Compared to its acetate analog (methyl 2-amino-2-(4-bromophenyl)acetate, ) , the propanoate variant features an additional methylene (-CH-) unit, altering steric and electronic properties (Table 1).
Table 1: Structural Comparison of Bromophenyl-Substituted Esters
Synthesis and Manufacturing
Bromination and Esterification Strategies
The synthesis of methyl 2-amino-2-(4-bromophenyl)propanoate likely involves multi-step protocols adapted from methods used for analogous bromophenylpropanoic acids . A plausible route includes:
-
Bromination of a Phenylpropanoic Acid Precursor:
-
Esterification:
Critical Process Parameters:
-
Temperature: 25–35°C during bromination to minimize side reactions .
-
Solvent Systems: Water-based media for bromination, followed by toluene or ethyl acetate for extraction .
-
Purification: Distillation under reduced pressure or recrystallization from heptane .
Physicochemical Properties
Spectroscopic Characterization
While direct data for methyl 2-amino-2-(4-bromophenyl)propanoate are unavailable, predictions can be made based on its acetate analog :
-
Infrared (IR) Spectroscopy:
-
Strong absorption at ~1740 cm (ester C=O stretch).
-
N-H stretching vibrations at ~3300–3500 cm.
-
-
Nuclear Magnetic Resonance (NMR):
-
NMR:
-
δ 7.4–7.6 ppm (d, 2H, aromatic protons ortho to Br).
-
δ 3.6 ppm (s, 3H, methyl ester).
-
δ 1.8 ppm (s, 2H, propanoate CH).
-
-
NMR:
-
δ 170–175 ppm (ester carbonyl).
-
δ 120–140 ppm (aromatic carbons).
-
-
Reactivity and Functional Applications
Chemical Reactivity
-
Amino Group:
-
Participates in Schiff base formation with aldehydes/ketones.
-
Susceptible to acylation or alkylation reactions.
-
-
Ester Group:
-
Hydrolyzes to carboxylic acid under acidic/basic conditions.
-
Amenable to transesterification with higher alcohols.
-
Challenges and Future Directions
Synthetic Optimization
-
Selectivity Issues: Competing ortho/meta bromination requires stringent control of reaction conditions .
-
Amino Group Protection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during synthesis.
Biological Evaluation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume